molecular formula C7H13NO3 B14387930 tert-Butyl 2-(hydroxyimino)propanoate CAS No. 90049-07-3

tert-Butyl 2-(hydroxyimino)propanoate

Cat. No.: B14387930
CAS No.: 90049-07-3
M. Wt: 159.18 g/mol
InChI Key: LHSJCCBWVXZFRB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxyimino)propanoate: is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxyimino)propanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with 2-(hydroxyimino)propanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxyimino)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

tert-Butyl 2-(hydroxyimino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxyimino)propanoate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can participate in hydrogen bonding and nucleophilic attacks, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, but with an acetate moiety instead of a hydroxyimino group.

    tert-Butyl propanoate: Similar structure but lacks the hydroxyimino group.

    tert-Butyl 2-(hydroxyimino)butanoate: Similar compound with an additional carbon in the backbone.

Properties

CAS No.

90049-07-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

tert-butyl 2-hydroxyiminopropanoate

InChI

InChI=1S/C7H13NO3/c1-5(8-10)6(9)11-7(2,3)4/h10H,1-4H3

InChI Key

LHSJCCBWVXZFRB-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)OC(C)(C)C

Origin of Product

United States

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